molecular formula C10H18N2 B13302653 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile

Katalognummer: B13302653
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: WSVHNVYADIEHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H18N2 It is characterized by a cyclohexane ring substituted with an ethylamino group and a carbonitrile group

Vorbereitungsmethoden

The synthesis of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with ethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H18N2

Molekulargewicht

166.26 g/mol

IUPAC-Name

4-(ethylaminomethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H18N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h9-10,12H,2-6,8H2,1H3

InChI-Schlüssel

WSVHNVYADIEHTJ-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1CCC(CC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.